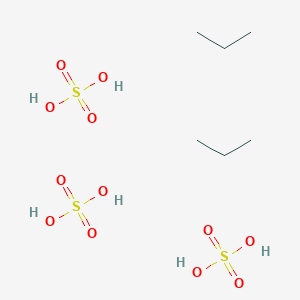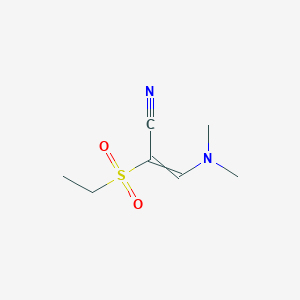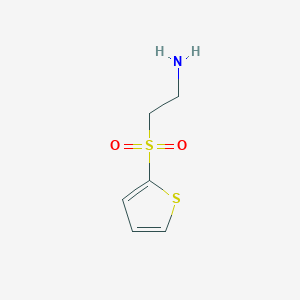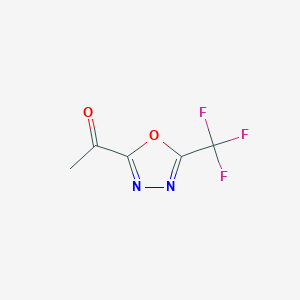
1,3,3-Trimethylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1,3,3-trimethylazetidine-2-carboxylic acid: is a chiral azetidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 2,2-dimethylpropanal and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through various methods, including
Functional Group Transformation:
Industrial Production Methods
In an industrial setting, the production of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1,3,3-trimethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted azetidines depending on the reagents used.
Aplicaciones Científicas De Investigación
(2S)-1,3,3-trimethylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1,3,3-trimethylazetidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2S)-1,3,3-trimethylazetidine-2-methanol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
Structural Features: The presence of the carboxylic acid group in (2S)-1,3,3-trimethylazetidine-2-carboxylic acid imparts unique chemical reactivity and potential biological activity.
Applications: Its specific structure makes it suitable for applications that other similar compounds may not be able to fulfill.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1,3,3-trimethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-8(3)5(7)6(9)10/h5H,4H2,1-3H3,(H,9,10) |
Clave InChI |
HXNVUABYXPERHK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)
![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)

![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)

![1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL](/img/structure/B12436852.png)


![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)
![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)




